molecular formula C13H15N3O3S B2806679 N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide CAS No. 1172464-25-3

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide

Cat. No. B2806679
CAS RN: 1172464-25-3
M. Wt: 293.34
InChI Key: IRFWNMAGADMUDV-UHFFFAOYSA-N
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Description

“N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit various biological activities and have been used in the development of new pesticides .


Chemical Reactions Analysis

The chemical reactivity of “N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” would depend on its specific structure and the conditions under which it’s used. Pyrazole derivatives are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” would depend on its specific molecular structure. Similar compounds have been described as solids, and their properties can be predicted using various computational methods .

Scientific Research Applications

1. Synthesis and Structural Analysis:

  • The compound has been used in the synthesis and structural characterization of various organic compounds. For example, it's involved in the synthesis of diorganotin(IV) derivatives and mono- and binuclear chiral N,N,O-scorpionate zinc alkyls, as well as in the preparation of deuterated derivatives for use as bioanalytical standards in clinical trials (Cui, Cao, & Tang, 2005); (Otero et al., 2017); (Rozze & Fray, 2009).

2. Application in Material Science:

  • Research has shown its utility in the development of luminescent supramolecular columnar liquid crystals and as a catalyst in hydroamination processes. These applications demonstrate the compound's potential in creating advanced materials and in catalysis (Moyano et al., 2013); (Tregubov et al., 2013).

3. Medicinal Chemistry and Pharmacology:

  • The compound has been explored in the context of its potential antipsychotic properties, where certain derivatives showed promising results in behavioral animal tests and pharmacological evaluations (Wise et al., 1987).

4. Anti-Cancer Properties:

  • There is ongoing research into the anti-cancer properties of derivatives of this compound. Studies have examined its effectiveness against human tumor breast cancer cell lines, showcasing its potential as an anti-cancer agent (Ghorab, El-Gazzar, & Alsaid, 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of “N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide”. For instance, some pyrazole derivatives act as inhibitors of certain biological pathways when used as pesticides .

Safety and Hazards

The safety and hazards associated with “N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” would depend on its specific properties and uses. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for “N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methanesulfonylbenzamide” could involve further studies into its synthesis, properties, and potential applications. Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(7-5-10)20(3,18)19/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFWNMAGADMUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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